molecular formula C4H9ClN2O B12541366 (2R,3S)-2-Amino-3-chlorobutanamide CAS No. 820253-33-6

(2R,3S)-2-Amino-3-chlorobutanamide

Katalognummer: B12541366
CAS-Nummer: 820253-33-6
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: UNXFIYHOUZQUPW-HRFVKAFMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-2-Amino-3-chlorobutanamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-Amino-3-chlorobutanamide can be achieved through several methods. One common approach involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. For example, the use of chromium(II) chloride-mediated coupling reactions has been reported . The reaction conditions typically involve low temperatures and specific solvents to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S)-2-Amino-3-chlorobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to control the reaction pathway .

Major Products

The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-Amino-3-chlorobutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-Amino-3-chlorobutanamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its stereochemistry plays a crucial role in determining its reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

  • (2S,3R)-2-Amino-3-chlorobutanamide
  • (2R,3R)-2-Amino-3-chlorobutanamide
  • (2S,3S)-2-Amino-3-chlorobutanamide

Uniqueness

(2R,3S)-2-Amino-3-chlorobutanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it valuable for research and industrial applications where stereochemistry is critical .

Eigenschaften

CAS-Nummer

820253-33-6

Molekularformel

C4H9ClN2O

Molekulargewicht

136.58 g/mol

IUPAC-Name

(2R,3S)-2-amino-3-chlorobutanamide

InChI

InChI=1S/C4H9ClN2O/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H2,7,8)/t2-,3-/m0/s1

InChI-Schlüssel

UNXFIYHOUZQUPW-HRFVKAFMSA-N

Isomerische SMILES

C[C@@H]([C@@H](C(=O)N)N)Cl

Kanonische SMILES

CC(C(C(=O)N)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.